N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound featuring a chromeno[4,3-d]thiazole core linked to an acetamide moiety substituted with a 4-methoxy-3-methylphenyl group. This structure combines a coumarin-derived heterocycle with a thiazole ring, a design strategy often employed to enhance biological activity, particularly in enzyme inhibition and anticancer research . The 4-methoxy-3-methylphenyl substituent introduces steric and electronic modifications that may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-9-13(7-8-15(12)24-2)10-18(23)21-20-22-19-14-5-3-4-6-16(14)25-11-17(19)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSEAYMNZZJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include chromeno-thiazole derivatives and substituted acetamides. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
Molecular Formula : C20H18N2O2S
Molecular Weight : 382.5 g/mol
CAS Number : 922950-16-1
The compound features a chromeno-thiazole core structure, which is known for various biological activities. The presence of the methoxy and methyl groups enhances its pharmacological properties.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Compounds derived from the chromeno-thiazole structure have shown promising antimicrobial activity against various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy, which suggests potential applications in treating infections .
Anticancer Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has been evaluated for its anticancer properties. Studies have shown that compounds with similar thiazole and chromeno moieties can inhibit cancer cell proliferation. In vitro assays have reported that such compounds can effectively target cancer cell lines, including breast cancer cells (MCF7), indicating potential therapeutic applications in oncology .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of various chromeno-thiazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents.
- Anticancer Screening :
Potential Applications
Given its promising biological activities, this compound holds potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
- Drug Repurposing : Investigating existing drugs that share structural similarities for new therapeutic uses.
- Materials Science : Exploring its properties for use in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. withdrawing groups : The target compound’s 4-methoxy-3-methylphenyl group may enhance lipophilicity and membrane permeability compared to chlorinated analogs (e.g., compound 6 and 13), which could improve bioavailability but reduce polar interactions in enzyme binding .
- Steric effects : Bulky substituents, as in compound 6m , may hinder binding to compact active sites (e.g., α-glucosidase), whereas the target’s moderate steric bulk could offer a balance between affinity and solubility.
Physicochemical Properties
Melting points and spectral data highlight stability and functional group interactions:
- Melting points : The target compound’s analogs melt between 206–220°C (e.g., compound 5: 206–211°C ; compound 13: 216–220°C ), suggesting high thermal stability typical of rigid heterocycles.
- IR/NMR signatures : The target’s methoxy group would show C–O stretches near 1250 cm⁻¹, distinct from C–Cl stretches (~750 cm⁻¹) in chlorinated analogs .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 923386-35-0 |
The structure includes a chromeno-thiazole core combined with a substituted acetamide group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Chromeno-Thiazole Core : Cyclization of appropriate starting materials under acidic or basic conditions.
- Acetamide Formation : Introduction of the acetamide group through acylation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit potent anticancer properties. For instance, analogs of this compound have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. A lead compound derived from similar thiazole derivatives displayed high in vitro potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy as mechanisms of action .
The biological activity is attributed to several mechanisms:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Autophagy Activation : Promoting cellular degradation processes that can lead to cancer cell death.
- Inhibition of Tumor Growth : Demonstrated significant reduction in tumor size in xenograft models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chromeno and thiazole moieties can enhance potency and selectivity against specific cancer types. For example:
- Substituents on the phenyl ring can significantly influence the compound's ability to interact with biological targets.
- The presence of electron-donating groups (like methoxy) has been linked to improved activity against certain enzymes involved in cancer progression .
Case Studies
- Study on Melanoma Cells : A study evaluated the effects of a thiazole derivative on melanoma cells, showing that it induced apoptosis through mitochondrial pathways. The compound led to a decrease in Bcl-2 levels and an increase in Bax levels, promoting cell death .
- Pancreatic Cancer Model : In vivo studies using pancreatic cancer xenograft models revealed that treatment with related thiazole compounds resulted in significant tumor shrinkage and improved survival rates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of chromene-thiazole precursors with substituted phenylacetamide intermediates. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Temperature control (e.g., reflux at 80–100°C) to minimize side reactions .
- Purification via recrystallization (ethanol/acetone mixtures) or column chromatography. Yield optimization often requires stoichiometric adjustments of coupling agents (e.g., triethylamine) .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of methoxy (-OCH₃) and methyl (-CH₃) groups via distinct signals at δ 3.8–4.0 ppm (¹H-NMR) and δ 50–55 ppm (¹³C-NMR) .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., m/z ~420–450 range) and fragmentation patterns .
- X-ray Crystallography : Employ SHELX software for crystal structure refinement, particularly for resolving chromeno-thiazole ring conformations .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase or kinase targets) due to structural similarities to bioactive coumarin-thiazole hybrids . Use:
- Microplate-based spectrophotometry to monitor substrate conversion rates.
- Dose-response curves (e.g., IC₅₀ calculations) with positive controls (e.g., acarbose for α-glucosidase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxy-3-methylphenyl group to electron-withdrawing substituents (e.g., -Cl, -NO₂) to enhance target binding .
- Scaffold Hybridization : Fuse the chromeno-thiazole core with triazole or pyridine rings to explore multi-target inhibition .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like Aurora kinases or α-glucosidase .
Q. What strategies resolve contradictions in biological data, such as divergent IC₅₀ values across cell lines?
- Methodological Answer :
- Assay Standardization : Validate protocols using identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Metabolic Stability Tests : Assess compound degradation in culture media via LC-MS to rule out false negatives .
- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions that may skew results .
Q. How can crystallographic data be leveraged to explain the compound’s conformational stability?
- Methodological Answer :
- Torsion Angle Analysis : Use SHELXL to measure dihedral angles between the chromene and thiazole rings; angles >30° indicate strain that may affect binding .
- Hydrogen Bond Networks : Map intermolecular H-bonds (e.g., acetamide C=O to water molecules) to predict solubility and crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
